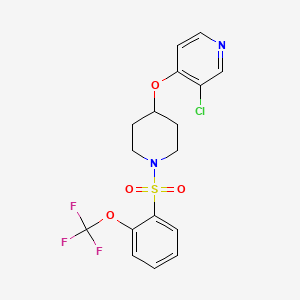

3-Chloro-4-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-chloro-4-[1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3N2O4S/c18-13-11-22-8-5-14(13)26-12-6-9-23(10-7-12)28(24,25)16-4-2-1-3-15(16)27-17(19,20)21/h1-5,8,11-12H,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRXYRQVRMZAHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

Introduction of the Trifluoromethoxyphenylsulfonyl Group: The trifluoromethoxyphenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides and appropriate bases.

Coupling with Pyridine: The final step involves coupling the piperidine intermediate with a chloropyridine derivative under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to remove or alter certain functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the pyridine ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C21H19ClF3NO3S

- Molecular Weight : 457.9 g/mol

- IUPAC Name : (E)-3-[3-chloro-4-(2-methoxyphenyl)sulfanyl-2-(trifluoromethyl)phenyl]-1-morpholin-4-ylprop-2-en-1-one

Pharmacological Studies

The compound has been investigated for its potential as an antidiabetic agent. Research indicates that derivatives of piperidine, such as this compound, exhibit significant inhibitory effects on enzymes involved in carbohydrate metabolism, making them candidates for diabetes therapy. For instance, studies have shown that certain piperidine derivatives can lower blood glucose levels effectively, demonstrating their utility in managing diabetes .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of compounds containing trifluoromethyl groups. These compounds often exhibit enhanced potency against various cancer cell lines due to their ability to interact with biological targets involved in cell proliferation and apoptosis. The incorporation of a piperidine moiety in this compound may enhance its bioavailability and therapeutic efficacy against tumors .

Neurological Research

The compound's structure suggests potential applications in treating neurological disorders. Compounds with similar frameworks have been studied for their neuroprotective effects, particularly in conditions like Alzheimer's disease and Parkinson's disease. The piperidine ring is known to influence neurotransmitter systems, which could be beneficial in developing treatments for neurodegenerative diseases .

Case Study 1: Antidiabetic Effect

A study conducted on piperidine derivatives demonstrated that compounds similar to 3-Chloro-4-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine exhibited significant inhibition of alpha-glucosidase, an enzyme critical in carbohydrate digestion. The IC50 values were found to be lower than those of standard antidiabetic drugs, indicating a promising therapeutic profile for managing diabetes .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the trifluoromethyl-containing derivatives displayed cytotoxicity against breast cancer cells. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. This suggests that the compound could serve as a lead structure for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 3-Chloro-4-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can result in the inhibition or activation of the target’s biological activity, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues with Piperidine-Sulfonyl Linkages

Compounds sharing the piperidine-sulfonyl-pyridine scaffold but differing in substituents on the phenyl ring or pyridine core were analyzed:

Key Observations :

- Electronic Effects: The target compound’s 2-(trifluoromethoxy) group differs from 6m’s 3-trifluoromethyl substituent.

- Melting Points : Compounds with bulkier substituents (e.g., 6m, 6o) exhibit higher melting points (>100°C) compared to 7j (~62°C), likely due to enhanced crystal packing from polar groups .

- Synthetic Efficiency : Yields for piperidine-sulfonyl derivatives (6m, 6n, 6o) are consistently high (86–87%), suggesting robust synthetic protocols for this scaffold .

Pyridine Derivatives with Trifluoromethoxy/Benzyloxy Groups

Compounds from (7e–7j) share a pyridine core but differ in substitution patterns:

Key Observations :

- Bioactivity Potential: The nitro group in 7e may confer reactivity in electrophilic interactions, whereas 7j’s chloro and trifluoromethoxy groups enhance stability, a feature shared with the target compound .

- Yield Disparities : 7j’s high yield (91.5%) contrasts with 7f (40.8%), highlighting the sensitivity of synthetic routes to substituent choice .

Research Findings and Implications

Spectroscopic Characterization

Biological Activity

3-Chloro-4-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H16ClF6N3O3S

- Molecular Weight : 0 g/mol (exact weight not specified)

- CAS Number : Not provided in the sources.

The compound's activity is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. The presence of the trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including those similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that pyrrolo[3,4-c]pyridine derivatives can inhibit tumor growth in various cancer cell lines, suggesting that modifications to the pyridine structure can enhance cytotoxicity against cancer cells .

Antidiabetic Effects

Compounds with similar structures have been evaluated for their ability to improve insulin sensitivity. In vitro studies demonstrated that certain derivatives could increase glucose uptake in adipocytes, indicating potential use in managing diabetes . The specific effects of this compound on glucose metabolism require further investigation.

Neuropharmacological Effects

There is evidence suggesting that related compounds may act as GlyT1 inhibitors, which are relevant for treating schizophrenia. One study highlighted a derivative that showed significant effects in rodent models without causing adverse central nervous system side effects . This raises the possibility that this compound could exhibit similar neuropharmacological benefits.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of a series of pyridine derivatives on ovarian and breast cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against cancer cells while maintaining low toxicity towards non-cancerous cells .

Study 2: GlyT1 Inhibition

In a pharmacological study, a related compound demonstrated potent GlyT1 inhibition (IC50 = 1.8 nM), showcasing its potential for treating schizophrenia. The compound exhibited good plasma exposure and effective brain penetration in animal models .

Comparative Analysis of Biological Activities

Q & A

Q. How to address discrepancies between in vitro activity and in vivo efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.